N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
This compound features a benzylpiperidine moiety linked via an amide bond to a benzamide group. The quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is substituted with a 2-oxo-2-(p-tolylamino)ethyl chain, introducing hydrogen-bonding and hydrophobic interactions. Piperidine derivatives are known for modulating central nervous system (CNS) targets, while quinazolinones are associated with kinase inhibition or DNA intercalation .
Properties
CAS No. |
899915-44-7 |
|---|---|
Molecular Formula |
C37H37N5O4 |
Molecular Weight |
615.734 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C37H37N5O4/c1-26-11-17-30(18-12-26)38-34(43)25-41-33-10-6-5-9-32(33)36(45)42(37(41)46)24-28-13-15-29(16-14-28)35(44)39-31-19-21-40(22-20-31)23-27-7-3-2-4-8-27/h2-18,31H,19-25H2,1H3,(H,38,43)(H,39,44) |
InChI Key |
BNSAKIYAUGPJDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with significant biological activity. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C34H39N5O4 |
| Molecular Weight | 581.7 g/mol |
| CAS Number | 899921-07-4 |
| LogP | 4.636 |
| Polar Surface Area | 48.647 |
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.
1. Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit anticancer properties . For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: Quinazoline Derivative Efficacy
A study evaluated the efficacy of similar quinazoline derivatives against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties . In vitro studies have shown that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Neurological Implications
There is emerging evidence suggesting that this compound may have implications in treating neurological disorders. It has been identified as a potential antagonist for muscarinic receptors, which play a critical role in cognitive functions and memory.
Research Findings
A patent application highlighted that derivatives similar to this compound could be used in treating conditions such as Alzheimer's disease by modulating cholinergic signaling .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : As a muscarinic receptor antagonist, it may alter neurotransmitter dynamics in neurological contexts.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is crucial for its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Quinazolinone Derivatives: The target compound’s quinazolinone core is structurally analogous to kinase inhibitors (e.g., gefitinib), where the dioxo group participates in ATP-binding pocket interactions. However, substitution patterns (e.g., the p-tolylaminoethyl chain) may alter target specificity .
- Piperidine/Benzamide Analogs: N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () shares the benzamide-piperidine framework but lacks the quinazolinone moiety. Its X-ray structure reveals planar amide bonds and piperidine puckering, suggesting conformational rigidity. The target compound’s benzyl substitution may enhance steric bulk and receptor binding .
Functional Group Variations
- Piperazine vs. Piperidine : Compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () utilize piperazine, which offers two nitrogen atoms for hydrogen bonding. Piperidine, with a single nitrogen, may reduce polarity, increasing blood-brain barrier penetration .
- Amide Linkages : The benzamide group in the target compound is a common pharmacophore in protease inhibitors. Compared to ’s pentanamide chain, the rigid benzamide may restrict conformational flexibility, favoring selective interactions .
Physicochemical Properties
- Lipophilicity: The target compound’s higher LogP (vs.
- Molecular Weight : At ~610 Da, the target compound exceeds Lipinski’s rule of five, which may limit oral bioavailability compared to smaller analogs .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide and quinazolinone moieties, followed by coupling via alkylation or amidation. For example:
- Step 1 : Formation of the quinazolinone core using 2,4-dioxo-1,2-dihydroquinazoline derivatives, often via cyclization of anthranilic acid analogs under acidic conditions .
- Step 2 : Introduction of the p-tolylaminoethyl group through nucleophilic substitution or reductive amination .
- Step 3 : Coupling the benzylpiperidine moiety to the benzamide group using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in anhydrous dichloromethane or DMF .
- Key reagents : Potassium cyanide for intermediate stabilization, DMF as a solvent, and TLC/HPLC for reaction monitoring .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR are used to confirm the integration of protons (e.g., benzyl, piperidine, and quinazolinone groups) and carbon environments. For example, the p-tolyl group shows a singlet at ~2.3 ppm for methyl protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Melting Point : Sharp melting ranges (e.g., 260–263°C) indicate purity .
- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Questions
Q. How can researchers optimize reaction yields in critical synthesis steps?
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while dichloromethane minimizes side reactions in coupling steps .
- Temperature Control : Exothermic reactions (e.g., alkylation) require cooling to 0–5°C to prevent decomposition .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency during piperidine functionalization .
- Workflow Example : For the quinazolinone-ethyl coupling, a 72-hour reaction at 50°C in DMF increased yields from 45% to 68% compared to shorter durations .
Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., N-(4-chlorophenethyl)-4-((1-(2-oxoethyl)...benzamide in ).
- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze via - COSY or HSQC NMR to identify byproducts .
- Computational Modeling : Density Functional Theory (DFT)-predicted chemical shifts can resolve ambiguities in aromatic proton assignments .
Q. What strategies are used to identify and validate biological targets of this compound?
- Enzyme Assays : Test inhibition of kinases or proteases (e.g., EGFR or PARP) using fluorescence-based assays. For example, IC values <1 µM suggest high potency .
- Molecular Docking : Simulate binding to quinazolinone-recognizing domains (e.g., ATP-binding pockets) using AutoDock Vina .
- Pathway Analysis : RNA sequencing of treated cell lines can reveal downstream effects on apoptosis or inflammation pathways .
Q. How can researchers address low solubility in pharmacological assays?
Q. What analytical methods are recommended for stability studies under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
